molecular formula C8H14O2 B2837426 ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate CAS No. 1932008-66-6

ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate

Cat. No.: B2837426
CAS No.: 1932008-66-6
M. Wt: 142.198
InChI Key: YHHXIIBFDYCARD-RNFRBKRXSA-N
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Description

Ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate (CAS: 1932008-66-6) is a chiral cyclopropane derivative characterized by a cyclopropane ring substituted with an ethyl group at the C2 position and an ethyl ester moiety at the C1 position. The compound is commercially available with a purity of 97% and is marketed as a specialty chemical for research and development .

Properties

IUPAC Name

ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-6-5-7(6)8(9)10-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHXIIBFDYCARD-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor, followed by esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane carboxylic acid can then be esterified using ethanol and an acid catalyst to yield the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The esterification step can be optimized using high-throughput screening of catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: Alcohols or amines in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 3beta-Ethyl-1alpha-cyclopropanecarboxylic acid and ethanol.

    Reduction: 3beta-Ethyl-1alpha-cyclopropanemethanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate has diverse applications in scientific research:

Organic Synthesis

This compound serves as a valuable building block for synthesizing complex organic molecules and pharmaceuticals. Its unique cyclopropane structure allows for various transformations that can lead to new compounds with potential biological activity.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its structural characteristics enable interactions with biological targets such as enzymes and receptors. Studies have shown that derivatives of this compound can modulate biological pathways, leading to potential applications in drug design.

Case Study: Drug Design
A recent study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that modifications to the cyclopropane ring could enhance binding affinity and selectivity for target proteins, suggesting its utility in developing enzyme inhibitors.

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition mechanisms. Its ability to form covalent bonds with nucleophilic sites on enzymes can lead to significant alterations in enzyme activity.

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can act as a reactive site, participating in various biochemical reactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate, differing in substituents, stereochemistry, or functional groups. Key comparisons are summarized below:

Ethyl 1-Amino-2-vinylcyclopropane-1-carboxylate (CAS: 259221-73-3)

  • Structure: Features a vinyl group at C2 and an amino group at C1, with an ethyl ester at C1.
  • Synthesis : Prepared via reactions involving trifluoroacetate esters and amines, as described in and .
  • Applications : Used as an intermediate in peptide mimetics and bioactive molecule synthesis.
  • Key Data : Mobile liquid form; molecular weight 255.31 g/mol; pKa ~10.60 .

Ethyl (1R,2R)-1-Amino-2-ethylcyclopropanecarboxylate Hydrochloride (CAS: 1007230-91-2)

  • Structure: Similar to the target compound but includes an amino group at C1 and a hydrochloride salt.
  • Synthesis: Derived from hydrolysis and subsequent salt formation, as noted in .
  • Applications : Pharmaceutical intermediate, particularly in antiviral and CNS drug discovery.
  • Key Data : Discontinued commercial availability; molecular weight 219.71 g/mol .

Methyl (1S,2R)-2-(2-Hydroxyethyl)cyclopropane-1-carboxylate (CAS: 2165933-01-5)

  • Structure : Substituted with a hydroxyethyl group at C2 and a methyl ester at C1.
  • Properties : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents.
  • Applications: Potential use in prodrug design or polymer chemistry.
  • Key Data : Molecular weight 144.17 g/mol .

Ethyl cis-2-(Cyanomethyl)cyclopropane-1-carboxylate (CAS: 173908-62-8)

  • Structure: Contains a cyanomethyl group at C2, introducing nitrile functionality.
  • Synthesis: Prepared via diastereoselective addition of cyanomethyl groups to cyclopropene precursors ().
  • Applications : Intermediate in agrochemicals and fluorescent dyes.
  • Key Data : Density 1.084 g/cm³; boiling point 328°C .

Ethyl (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropanecarboxylate (CAS: 259217-95-3)

  • Structure: Features a Boc-protected amino group at C1 and a vinyl group at C2.
  • Synthesis : Synthesized using ethyl trifluoroacetate and Boc-anhydride under basic conditions ().
  • Applications : Key building block in peptide synthesis and PROTAC development.
  • Key Data : Molecular weight 255.31 g/mol; stored at 2–8°C .

Comparative Data Table

Compound Name CAS Molecular Weight (g/mol) Key Functional Groups Melting Point/Form Applications
This compound 1932008-66-6 170.25 Ethyl ester, ethyl group Not reported (97% purity) Asymmetric synthesis
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate 259221-73-3 255.31 Amino, vinyl, ethyl ester Mobile liquid Peptide mimetics
Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate 173908-62-8 165.18 Cyanomethyl, ethyl ester Not reported Agrochemicals
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate 2165933-01-5 144.17 Hydroxyethyl, methyl ester Not reported Prodrugs
Ethyl (1R,2S)-1-Boc-amino-2-vinylcyclopropanecarboxylate 259217-95-3 255.31 Boc-protected amino, vinyl Pale yellow liquid PROTACs

Biological Activity

Ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate is a cyclopropane derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane ring structure, which contributes to its biological properties. The molecular formula is C8H14O2C_8H_{14}O_2, and it features an ethyl group attached to a cyclopropane ring with a carboxylate functional group.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators in metabolic pathways. For instance, studies have shown that cyclopropane carboxylic acids can inhibit the enzyme O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. The inhibition of OASS can lead to altered cellular metabolism and may have implications for antibiotic resistance mechanisms in bacteria .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including lung cancer cells A549, H358, and H838. The cytotoxicity was assessed using standard MTT assays, which measure cell viability post-treatment. Results indicated that treatment with this compound led to significant reductions in cell proliferation compared to control groups .

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was evaluated for its ability to inhibit OASS activity. The compound displayed competitive inhibition characteristics, suggesting that it binds to the active site of the enzyme. This finding is critical as it highlights the potential for developing new antibacterial agents targeting cysteine biosynthesis pathways .

Study on Lung Cancer Cell Lines

A notable case study involved the treatment of human lung cancer cell lines with this compound. The study reported dose-dependent cytotoxicity with IC50 values indicating effective concentrations needed to reduce cell viability by 50%. The compound was compared against known chemotherapeutic agents, revealing comparable or superior efficacy in certain contexts .

Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationships of cyclopropane derivatives has provided insights into how modifications to the molecular structure influence biological activity. Variations in substituents on the cyclopropane ring were shown to significantly alter enzyme inhibition potency and cytotoxic effects. This information is vital for guiding future synthetic efforts aimed at optimizing the therapeutic properties of similar compounds .

Summary of Biological Activities

Activity Description
Antitumor Activity Exhibits cytotoxic effects on lung cancer cell lines A549, H358, and H838 in vitro.
Enzyme Inhibition Inhibits O-acetylserine sulfhydrylase (OASS), impacting cysteine biosynthesis pathways.
Potential Therapeutic Applications May serve as a lead compound for developing new anticancer or antibacterial agents based on SAR findings.

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